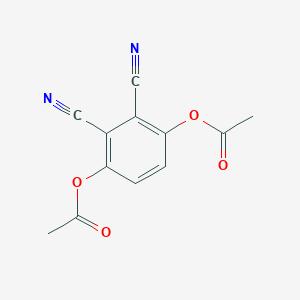

1,4-Diacetoxy-2,3-dicyanobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-acetyloxy-2,3-dicyanophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4/c1-7(15)17-11-3-4-12(18-8(2)16)10(6-14)9(11)5-13/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXDCGBVAZDYTFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C(=C(C=C1)OC(=O)C)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30232458 | |

| Record name | 1,4-Diacetoxy-2,3-dicyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30232458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83619-73-2 | |

| Record name | 1,4-Diacetoxy-2,3-dicyanobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083619732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Diacetoxy-2,3-dicyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30232458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,4-Diacetoxy-2,3-dicyanobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diacetoxy-2,3-dicyanobenzene, also known as 2,3-dicyanohydroquinone (B1218488) diacetate, is an organic compound with the chemical formula C₁₂H₈N₂O₄[1]. It belongs to the phthalonitrile (B49051) class of compounds, which are recognized as important precursors in the synthesis of phthalocyanines, a group of versatile dyes and pigments with applications in materials science and medicine. The core structure, featuring a benzene (B151609) ring substituted with two acetoxy and two cyano groups, suggests its potential as a versatile building block in organic synthesis and drug design. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on data relevant to researchers in the chemical and pharmaceutical sciences.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₈N₂O₄ | PubChem[1] |

| Molecular Weight | 244.20 g/mol | PubChem (Computed)[1] |

| IUPAC Name | (4-acetyloxy-2,3-dicyanophenyl) acetate | PubChem[1] |

| CAS Number | 83619-73-2 | PubChem[1] |

| Appearance | Not specified in available literature | - |

| Melting Point | Not specified in available literature | - |

| Boiling Point | Not specified in available literature | - |

| Solubility | Not specified in available literature | - |

| Storage Temperature | -20°C | Commercial Supplier[2] |

Table 2: Crystallographic Data for this compound

| Parameter | Value | Source |

| Crystal System | Triclinic | PubChem[1] |

| Space Group | P-1 | PubChem[1] |

| Unit Cell Dimensions | a = 7.7644 Å, b = 8.7396 Å, c = 9.6184 Å | PubChem[1] |

| Unit Cell Angles | α = 108.028°, β = 96.346°, γ = 107.648° | PubChem[1] |

Table 3: Properties of the Precursor, 2,3-Dicyanohydroquinone

| Property | Value | Source |

| Molecular Formula | C₈H₄N₂O₂ | PubChem |

| Molecular Weight | 160.13 g/mol | PubChem |

| CAS Number | 4733-50-0 | Sigma-Aldrich[3] |

| Appearance | Crystalline powder or needles | Benchchem[4] |

| Melting Point | >230 °C (decomposes) | Sigma-Aldrich[3] |

| Solubility | Soluble in hot water, ether, acetone, and ethanol | Benchchem[4] |

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the synthesis of its precursor, 2,3-dicyanohydroquinone, followed by an acetylation reaction.

Experimental Protocols

Step 1: Synthesis of 2,3-Dicyanohydroquinone from p-Benzoquinone

This protocol is adapted from a patented synthesis method[5].

-

Materials:

-

p-Benzoquinone

-

Urotropine

-

Organic acid (e.g., polyphosphoric acid, acetic acid, or trifluoroacetic acid)

-

Hydroxylamine hydrochloride

-

Formic acid

-

Sodium formate

-

Ice water

-

-

Procedure for the synthesis of 2,3-diformylhydroquinone:

-

In a reaction flask, dissolve p-benzoquinone in the selected organic acid with stirring.

-

Heat the mixture to a temperature between 65°C and 110°C.

-

Add urotropine in batches to the heated solution while maintaining the temperature.

-

Continue stirring at the elevated temperature for several hours (e.g., 5-6 hours).

-

Cool the reaction mixture and then pour it into ice water.

-

Stir the mixture for a couple of hours to allow for precipitation.

-

Filter, wash the solid with water, and dry to obtain 2,3-diformylhydroquinone.

-

-

Procedure for the synthesis of 2,3-dicyanohydroquinone:

-

To a solution of formic acid, add the synthesized 2,3-diformylhydroquinone and sodium formate.

-

Add hydroxylamine hydrochloride to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., 3-7 hours).

-

Cool the reaction mixture and concentrate it.

-

Add water to the concentrated mixture to precipitate the product.

-

Filter, and dry the solid to obtain 2,3-dicyanohydroquinone.

-

Step 2: Acetylation of 2,3-Dicyanohydroquinone

This is a general procedure for the acetylation of hydroquinones and can be adapted for 2,3-dicyanohydroquinone.

-

Materials:

-

2,3-Dicyanohydroquinone

-

Acetic anhydride

-

Concentrated sulfuric acid (catalyst)

-

Crushed ice

-

-

Procedure:

-

In a flask, suspend 2,3-dicyanohydroquinone in acetic anhydride.

-

Carefully add a catalytic amount of concentrated sulfuric acid. The reaction is exothermic.

-

Allow the solution to stand at room temperature to ensure the reaction goes to completion.

-

Pour the reaction mixture over crushed ice to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to yield this compound.

-

Spectral Data

Reactivity and Potential Applications

The chemical structure of this compound suggests several avenues for its reactivity and potential applications, particularly in the realm of drug development and materials science.

-

Precursor for Phthalocyanines: As a phthalonitrile derivative, it can serve as a starting material for the synthesis of novel phthalocyanines. These macrocyclic compounds have applications in photodynamic therapy, a cancer treatment modality.

-

Potential Biological Activity: While the biological activity of this compound has not been explicitly reported, related quinone and dicyanobenzene derivatives have demonstrated a range of biological effects, including cytotoxic and antioxidant activities. The dicyanohydroquinone core is a key intermediate in the synthesis of the potent oxidizing agent 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which is widely used in organic synthesis[3][7]. The cytotoxic potential of various quinone derivatives against cancer cell lines has been documented, suggesting that derivatives of this compound could be explored for similar properties.

References

- 1. This compound | C12H8N2O4 | CID 134319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, CasNo.83619-73-2 Nanjing Easichem Co. ltd. China (Mainland) [easichem12.lookchem.com]

- 3. 2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone (DDQ)-Mediated CC Bond Formation: Redox Strategies from Stoichiometric to Catalytic Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters | European Journal of Chemistry [eurjchem.com]

- 5. CN117105817B - Synthesis method of 2, 3-dicyanohydroquinone - Google Patents [patents.google.com]

- 6. 1,4-Dicyanobenzene | C8H4N2 | CID 12172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Molecular Structure of 1,4-Diacetoxy-2,3-dicyanobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and key applications of 1,4-Diacetoxy-2,3-dicyanobenzene. This compound, also known by its synonyms 3,6-diacetoxyphthalonitrile and 2,3-dicyano-1,4-hydroquinone diacetate, is a significant intermediate in the synthesis of phthalocyanine (B1677752) dyes and has emerged as a valuable tool in cellular biology as a fluorescent probe. This document consolidates available crystallographic, and spectroscopic data, outlines a detailed synthetic pathway, and explores its mechanism of action as a pH indicator in living cells. All quantitative data is presented in structured tables, and experimental workflows are visualized using the DOT language.

Molecular Structure and Properties

This compound (C₁₂H₈N₂O₄) is a substituted aromatic compound with a central benzene (B151609) ring functionalized with two acetoxy and two cyano groups. The systematic IUPAC name for this compound is (4-acetyloxy-2,3-dicyanophenyl) acetate[1].

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈N₂O₄ | [1] |

| Molecular Weight | 244.20 g/mol | [1] |

| CAS Number | 83619-73-2 | [1][2] |

| IUPAC Name | (4-acetyloxy-2,3-dicyanophenyl) acetate | [1] |

| Synonyms | 3,6-diacetoxyphthalonitrile, 2,3-dicyano-1,4-hydroquinone diacetate, DADCB | [1] |

| Appearance | White to off-white crystalline solid (predicted) | |

| Solubility | Soluble in common organic solvents (predicted) |

Crystallographic Data

The three-dimensional structure of this compound has been determined by X-ray crystallography. The crystal structure data provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state. A summary of the crystallographic data is presented in Table 2.

| Parameter | Value | Reference |

| Crystal System | Triclinic | [1] |

| Space Group | P -1 | [1] |

| a | 7.7644 Å | [1] |

| b | 8.7396 Å | [1] |

| c | 9.6184 Å | [1] |

| α | 108.0280° | [1] |

| β | 96.346° | [1] |

| γ | 107.648° | [1] |

| Z | 2 | [1] |

| COD Number | 1520427 | [1] |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃) is expected to show two main signals:

-

A singlet for the protons of the two equivalent acetoxy methyl groups (-OCOCH₃). This signal would likely appear in the range of δ 2.0-2.5 ppm.

-

A singlet for the two equivalent aromatic protons on the benzene ring. Due to the electron-withdrawing effects of the cyano and acetoxy groups, this signal is expected to be downfield, likely in the range of δ 7.0-8.0 ppm.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is expected to display signals corresponding to the different carbon environments in the molecule:

-

Carbonyl Carbons (-C=O): In the range of δ 165-175 ppm.

-

Aromatic Carbons: The benzene ring carbons will show multiple signals in the aromatic region (δ 110-160 ppm). The carbons attached to the acetoxy and cyano groups will be significantly shifted.

-

Cyano Carbons (-C≡N): In the range of δ 110-120 ppm.

-

Methyl Carbons (-CH₃): A signal for the acetoxy methyl carbons in the range of δ 20-30 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound would be characterized by the following key absorption bands:

-

C≡N stretch: A sharp, medium intensity band around 2220-2260 cm⁻¹.

-

C=O stretch (ester): A strong, sharp band around 1750-1770 cm⁻¹.

-

C-O stretch (ester): Bands in the region of 1000-1300 cm⁻¹.

-

Aromatic C=C stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

C-H stretch (aromatic and methyl): Bands around 2900-3100 cm⁻¹.

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the direct synthesis of this compound is not explicitly available in the reviewed literature. However, a two-step synthesis can be reliably performed starting from p-benzoquinone, as detailed in a patent for the synthesis of its precursor, 2,3-dicyanohydroquinone[8]. The second step is a standard acetylation reaction.

Step 1: Synthesis of 2,3-Dicyanohydroquinone [8]

This step involves the formylation of p-benzoquinone followed by cyanation.

-

Materials: p-Benzoquinone, an organic acid (polyphosphoric acid, acetic acid, or trifluoroacetic acid), urotropine, and hydroxylamine (B1172632) hydrochloride.

-

Procedure:

-

A mixed solution of p-benzoquinone, the chosen organic acid, and urotropine is heated to induce a formylation reaction.

-

After the reaction is complete, the mixture is cooled and poured into ice water to precipitate the intermediate, 2,3-diformylhydroquinone.

-

The 2,3-diformylhydroquinone is then reacted with hydroxylamine hydrochloride to undergo cyanation, yielding 2,3-dicyanohydroquinone.

-

Step 2: Acetylation of 2,3-Dicyanohydroquinone to yield this compound

This is a standard esterification reaction.

-

Materials: 2,3-Dicyanohydroquinone, acetic anhydride (B1165640), and a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine).

-

Procedure:

-

2,3-Dicyanohydroquinone is dissolved in a suitable solvent (e.g., pyridine (B92270) or acetic anhydride itself).

-

Acetic anhydride is added in excess.

-

A catalytic amount of sulfuric acid or pyridine is added, and the mixture is stirred, possibly with gentle heating, until the reaction is complete (monitored by TLC).

-

The reaction mixture is then poured into cold water to precipitate the product, this compound.

-

The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or ethyl acetate).

-

Caption: Synthetic pathway for this compound.

Applications in Research and Development

Intermediate in Phthalocyanine Synthesis

This compound is a key intermediate in the synthesis of phthalocyanine dyes[]. Phthalocyanines are large, aromatic macrocyclic compounds with a wide range of applications, including as pigments, in chemical sensors, and as photosensitizers in photodynamic therapy. The dicyano groups on the benzene ring are crucial for the tetramerization reaction that forms the phthalocyanine macrocycle.

Fluorescent Probe for Intracellular pH

A significant application of this compound is as a fluorescent probe for monitoring intracellular pH in living cells by flow cytometry[10].

-

Mechanism of Action: The diacetoxy form of the molecule is cell-permeable. Once inside the cell, it is cleaved by cytosolic esterases to form 2,3-dicyano-hydroquinone (DCH). DCH is a fluorescent indicator that can be excited by UV wavelengths, and its fluorescence is sensitive to the surrounding pH. This allows for real-time monitoring of pH changes within the cellular environment.

Caption: Mechanism of action as an intracellular pH probe.

Conclusion

This compound is a molecule with a well-defined three-dimensional structure and significant utility in both materials science and cell biology. While detailed experimental spectroscopic data is not widely published, its structural features can be reliably predicted. The established synthetic route via its hydroquinone (B1673460) precursor makes it an accessible compound for research purposes. Its application as a precursor for phthalocyanine dyes and, more notably, as a fluorescent intracellular pH probe, highlights its importance for professionals in chemical synthesis and drug development. Further research into the biological activities of this compound and its derivatives could open new avenues for its application in diagnostics and therapy.

References

- 1. This compound | C12H8N2O4 | CID 134319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, CasNo.83619-73-2 Nanjing Easichem Co. ltd. China (Mainland) [easichem12.lookchem.com]

- 3. 1,4-Diacetoxybenzene(1205-91-0) 13C NMR spectrum [chemicalbook.com]

- 4. 1,4-Diacetoxybenzene(1205-91-0) IR Spectrum [m.chemicalbook.com]

- 5. 1,4-Dicyanobenzene | C8H4N2 | CID 12172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,4-Dicyanobenzene(623-26-7) 13C NMR spectrum [chemicalbook.com]

- 7. 1,4-Dicyanobenzene(623-26-7) 1H NMR spectrum [chemicalbook.com]

- 8. CN117105817B - Synthesis method of 2, 3-dicyanohydroquinone - Google Patents [patents.google.com]

- 10. Compound 3,6-diacetoxy Phthalonitrile - Chemdiv [chemdiv.com]

An In-depth Technical Guide to 1,4-Diacetoxy-2,3-dicyanobenzene: A Precursor to a Ratiometric Fluorescent Probe for Intracellular pH Measurement

CAS Number: 83619-73-2 Molecular Formula: C₁₂H₈N₂O₄ Synonyms: ADB, 3,6-Diacetoxyphthalonitrile, 2,3-Dicyano-1,4-hydroquinone diacetate

This technical guide provides a comprehensive overview of 1,4-Diacetoxy-2,3-dicyanobenzene (ADB), a key chemical compound utilized in cellular biology and drug discovery as a cell-permeable precursor to the fluorescent intracellular pH (pHi) indicator, 2,3-dicyanohydroquinone (B1218488) (DCH). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's properties, synthesis, experimental protocols for its application, and its relevance in studying cellular signaling and drug efficacy.

Introduction

This compound is a non-fluorescent, lipophilic molecule that readily crosses cell membranes. Once inside the cell, it is hydrolyzed by intracellular esterases, releasing the highly fluorescent pH-sensitive probe, 2,3-dicyanohydroquinone (DCH). The fluorescence of DCH is dependent on the surrounding pH, making it a valuable tool for the real-time, quantitative measurement of pHi in living cells. The regulation of intracellular pH is critical for a multitude of cellular processes, including proliferation, apoptosis, metabolic adaptation, and drug resistance.[1] Dysregulation of pHi is a hallmark of many pathological conditions, most notably cancer, making the study of pHi and the identification of its modulators a significant area of research in drug development.[2]

Physicochemical and Spectroscopic Properties

A summary of the key quantitative data for this compound and its active form, 2,3-dicyanohydroquinone, is presented below.

| Property | This compound (ADB) | 2,3-Dicyanohydroquinone (DCH) | Reference |

| CAS Number | 83619-73-2 | 4733-50-0 | [3] |

| Molecular Formula | C₁₂H₈N₂O₄ | C₈H₄N₂O₂ | [3] |

| Molar Mass | 244.20 g/mol | 160.13 g/mol | [3] |

| Appearance | White to off-white solid | Yellowish solid | |

| Solubility | Soluble in DMSO, DMF | Soluble in organic solvents and basic aqueous solutions | |

| Excitation Wavelength | N/A (non-fluorescent) | ~350-360 nm and ~390-410 nm (pH-dependent) | |

| Emission Wavelength | N/A (non-fluorescent) | ~440 nm and ~490 nm (pH-dependent) | |

| pKa | N/A | ~6.4 |

Experimental Protocols

Synthesis of this compound (ADB)

The synthesis of ADB is typically achieved through the acetylation of 2,3-dicyanohydroquinone (DCH). A plausible two-step synthesis starting from p-benzoquinone is outlined below.

Step 1: Synthesis of 2,3-Dicyanohydroquinone (DCH)

A reported method for the synthesis of DCH involves the reaction of p-benzoquinone with urotropine in the presence of an organic acid to form 2,3-diformylhydroquinone, followed by oximation and elimination.[4]

-

Materials: p-benzoquinone, polyphosphoric acid, urotropine, formic acid, sodium formate (B1220265), hydroxylamine (B1172632) hydrochloride, ice water.

-

Procedure:

-

In a reaction flask, dissolve p-benzoquinone in polyphosphoric acid with stirring.

-

Heat the mixture to 65°C and add urotropine in portions, maintaining the temperature for 6 hours.

-

After cooling, pour the reaction mixture into ice water and stir for 2 hours.

-

Filter the precipitate, wash with water, and dry to obtain 2,3-diformylhydroquinone.[4]

-

Add the 2,3-diformylhydroquinone to a solution of formic acid, followed by sodium formate and hydroxylamine hydrochloride.

-

Reflux the mixture for 7 hours.

-

After cooling and concentration, add water to precipitate the product.

-

Filter, wash, and dry the solid to yield 2,3-dicyanohydroquinone.[4]

-

Step 2: Acetylation of 2,3-Dicyanohydroquinone to this compound (ADB)

This step involves a standard acetylation of the hydroxyl groups of DCH.

-

Materials: 2,3-dicyanohydroquinone, acetic anhydride (B1165640), pyridine (B92270) (or another suitable base catalyst), dichloromethane (B109758) (or another suitable solvent).

-

Procedure:

-

Dissolve 2,3-dicyanohydroquinone in a suitable solvent such as dichloromethane.

-

Add an excess of acetic anhydride and a catalytic amount of pyridine.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

-

Quench the reaction by adding water.

-

Separate the organic layer, wash with dilute acid, then with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain crude this compound.

-

Purify the product by recrystallization or column chromatography.

-

Intracellular pH Measurement using ADB

This protocol describes the use of ADB for the ratiometric measurement of intracellular pH in cultured cells using fluorescence microscopy.

-

Materials:

-

This compound (ADB)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Cultured cells on coverslips or in imaging dishes

-

Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS)

-

Calibration buffers of known pH (typically ranging from pH 6.0 to 8.0)

-

Nigericin (B1684572) (a K⁺/H⁺ ionophore)

-

Valinomycin (B1682140) (a K⁺ ionophore)

-

Fluorescence microscope equipped with appropriate filters for DCH (excitation ~360/40 nm and ~400/40 nm; emission ~460/50 nm and ~510/50 nm) and a sensitive camera.

-

-

Procedure:

-

Cell Preparation: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

-

Probe Loading:

-

Prepare a stock solution of ADB (e.g., 10 mM) in anhydrous DMSO.

-

Dilute the ADB stock solution in a serum-free medium or HBSS to a final working concentration (typically 1-10 µM).

-

Remove the culture medium from the cells, wash once with HBSS, and incubate the cells with the ADB loading solution at 37°C for 15-30 minutes.[5]

-

-

Washing: After incubation, wash the cells twice with HBSS to remove excess probe.

-

Imaging:

-

Mount the coverslip or dish on the fluorescence microscope.

-

Acquire fluorescence images by alternating excitation between the two pH-sensitive wavelengths (e.g., 360 nm and 400 nm) and collecting the emission at the two corresponding wavelengths (e.g., 460 nm and 490 nm).

-

Calculate the ratio of the fluorescence intensities (e.g., F₄₀₀/F₃₆₀ or F₄₉₀/F₄₆₀) for each pixel or region of interest.

-

-

In Situ Calibration:

-

To convert the fluorescence ratios to absolute pH values, perform an in situ calibration.

-

Prepare a series of high-potassium calibration buffers with known pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).

-

Add nigericin (e.g., 10 µM) and valinomycin (e.g., 10 µM) to each calibration buffer. These ionophores will equilibrate the intracellular and extracellular pH.[6][7]

-

Incubate the dye-loaded cells with each calibration buffer for 5-10 minutes and record the fluorescence ratio at each pH.

-

Plot the fluorescence ratio as a function of pH to generate a calibration curve.

-

-

Data Analysis: Use the calibration curve to convert the experimental fluorescence ratios of your cells to intracellular pH values.

-

Applications in Drug Development and Research

The measurement of intracellular pH is crucial in various areas of drug development and biomedical research, particularly in oncology.

-

Cancer Biology: Cancer cells often exhibit a reversed pH gradient, with a more alkaline intracellular environment and a more acidic extracellular space compared to normal cells.[1][2] This altered pH landscape is implicated in promoting cell proliferation, migration, and invasion. ADB/DCH can be used to study these pH dynamics in cancer cells and to investigate the effects of potential anti-cancer drugs on pHi regulation.

-

Drug Resistance: The efficacy of many chemotherapeutic drugs, especially weak bases like doxorubicin, is influenced by intracellular pH.[8] An alkaline pHi can lead to the sequestration of these drugs in acidic organelles, reducing their availability at their target sites and contributing to drug resistance. ADB/DCH can be employed to screen for compounds that modulate pHi and potentially reverse this form of drug resistance.

-

High-Throughput Screening: The fluorescent nature of DCH makes it amenable to high-throughput screening (HTS) platforms. Assays can be designed to identify small molecules that alter intracellular pH, which could be valuable as standalone therapies or as adjuvants to existing chemotherapies.[9]

Visualizations

Workflow for Intracellular pH Measurement

Caption: Experimental workflow for measuring intracellular pH using this compound (ADB).

Mechanism of Action of ADB as a pHi Probe

Caption: Conversion of ADB to the fluorescent pH probe DCH within the cell.

Signaling Pathways Influencing Intracellular pH in Cancer

Caption: Signaling pathways and transporters that regulate the reversed pH gradient in cancer cells.

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. Cancer cell behaviors mediated by dysregulated pH dynamics at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C12H8N2O4 | CID 134319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN117105817B - Synthesis method of 2, 3-dicyanohydroquinone - Google Patents [patents.google.com]

- 5. Intracellular pH measurements using flow cytometry with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Use of flow cytometry and SNARF to calibrate and measure intracellular pH in NS0 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. Single-cell intracellular nano-pH probes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intracellular pH Probes | AAT Bioquest [aatbio.com]

Synthesis of 1,4-Diacetoxy-2,3-dicyanobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for 1,4-Diacetoxy-2,3-dicyanobenzene, a valuable building block in medicinal chemistry and materials science. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols, quantitative data, and visual representations of the chemical processes.

Overview of the Synthesis Pathway

The synthesis of this compound is typically achieved in a two-stage process. The first stage involves the synthesis of the key intermediate, 2,3-dicyanohydroquinone (B1218488), from a readily available starting material such as p-benzoquinone. The second stage is the subsequent acetylation of 2,3-dicyanohydroquinone to yield the final product.

Caption: Overall synthesis pathway for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material, intermediate, and final product is provided below for easy reference.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |

| p-Benzoquinone | C₆H₄O₂ | 108.09 | Yellow crystalline solid | 106-51-4 |

| 2,3-Dicyanohydroquinone | C₈H₄N₂O₂ | 160.13 | Crystalline powder or needles | 4733-50-0 |

| This compound | C₁₂H₈N₂O₄ | 244.20 | Not specified | 83619-73-2 |

Experimental Protocols

Stage 1: Synthesis of 2,3-Dicyanohydroquinone from p-Benzoquinone

This synthesis proceeds via a 2,3-diformylhydroquinone intermediate.[1]

Step 1: Synthesis of 2,3-Diformylhydroquinone

-

In a reaction vessel, prepare a mixed solution of p-benzoquinone and an organic acid (e.g., polyphosphoric acid, acetic acid, or trifluoroacetic acid).

-

Add urotropine to the solution. The molar ratio of p-benzoquinone to urotropine should be in the range of 1:1.5 to 1:4.

-

Heat the mixture to a temperature between 60-130°C and maintain this temperature for 3 to 9 hours.

-

After the reaction is complete, cool the mixture and pour it into ice water.

-

The precipitated solid, 2,3-diformylhydroquinone, is collected by filtration.

Step 2: Synthesis of 2,3-Dicyanohydroquinone

-

Prepare a mixed solution of the 2,3-diformylhydroquinone obtained in the previous step, hydroxylamine hydrochloride, an organic acid (formic acid or acetic acid), and an alkaline substance such as sodium formate.

-

Heat the solution to reflux.

-

Upon completion of the reaction, the desired product, 2,3-dicyanohydroquinone, is obtained. Further purification may be required.

Caption: Experimental workflow for the synthesis of 2,3-Dicyanohydroquinone.

Stage 2: Synthesis of this compound

This procedure is adapted from a general method for the acetylation of hydroquinone (B1673460).

-

In a suitable reaction flask, combine 2,3-dicyanohydroquinone (1.0 mole) and acetic anhydride (2.02 moles).

-

With gentle stirring, add one drop of concentrated sulfuric acid as a catalyst. The reaction is exothermic, and the hydroquinone derivative will dissolve.

-

After approximately 5 minutes, pour the clear solution over crushed ice (approx. 800 ml).

-

The white crystalline product, this compound, will precipitate.

-

Collect the solid by filtration (e.g., using a Büchner funnel) and wash thoroughly with water.

-

Press the filter cake to remove excess water and then dry the product. A high yield of nearly pure product is expected.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis. Please note that yields are highly dependent on reaction conditions and purification methods.

| Reaction Stage | Starting Material | Reagents | Expected Yield | Purity |

| Stage 1 | p-Benzoquinone | Urotropine, Hydroxylamine HCl | Not specified | >95% |

| Stage 2 | 2,3-Dicyanohydroquinone | Acetic Anhydride, H₂SO₄ | 96-98% (estimated) | >98% |

Characterization Data

The final product, this compound, can be characterized using standard analytical techniques.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons and the methyl protons of the acetate (B1210297) groups. |

| ¹³C NMR | Resonances for the aromatic carbons, nitrile carbons, carbonyl carbons of the acetate groups, and methyl carbons. |

| IR Spectroscopy | Characteristic absorption bands for C≡N (nitrile), C=O (ester), and C-O stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (244.20 g/mol ). |

Logical Relationships in Synthesis

The synthesis of this compound is a sequential process where the successful formation of each intermediate is critical for the subsequent step.

Caption: Logical flow of the synthesis from starting material to final product.

References

An In-depth Technical Guide to 1,4-Diacetoxy-2,3-dicyanobenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Diacetoxy-2,3-dicyanobenzene, also known by synonyms such as 3,6-diacetoxyphthalonitrile and 2,3-dicyano-1,4-hydroquinone diacetate, is a specialized organic compound with significant applications in cellular biology. Its primary utility lies in its function as a fluorescent probe for the determination of intracellular pH. This technical guide provides a comprehensive overview of the known physical and chemical properties, a plausible synthesis pathway, and the established biological applications of this compound. The information is curated to support researchers and professionals in the fields of chemistry, biology, and drug development.

Core Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 83619-73-2 | [1] |

| Molecular Formula | C₁₂H₈N₂O₄ | [1] |

| Molecular Weight | 244.20 g/mol | [1] |

| IUPAC Name | (4-acetyloxy-2,3-dicyanophenyl) acetate (B1210297) | [1] |

| Synonyms | 3,6-diacetoxyphthalonitrile, ADB, 2,3-Dicyano-1,4-hydroquinone diacetate | [1] |

| Purity | ≥98% or 99% (Commercially available) | [1] |

| Storage Temperature | -20°C | [1] |

| Solubility | Soluble in DMF and DMSO (30 mg/ml), and in a 1:1 solution of DMSO:PBS (pH 7.2) (0.5 mg/ml). | |

| XLogP3 | 0.9 | [1] |

| Exact Mass | 244.04840674 Da | [1] |

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a | 7.7644 Å |

| b | 8.7396 Å |

| c | 9.6184 Å |

| α | 108.028° |

| β | 96.346° |

| γ | 107.648° |

| Source: PubChem CID 134319[1] |

Synthesis and Purification

A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not explicitly available in the surveyed literature. However, a plausible two-step synthesis can be devised based on established chemical transformations: the synthesis of its precursor, 2,3-dicyanohydroquinone (B1218488), followed by a standard diacetylation reaction.

Experimental Protocol: Synthesis of 2,3-Dicyanohydroquinone (Precursor)

This protocol is adapted from a patented method for the synthesis of 2,3-dicyanohydroquinone from p-benzoquinone.[2]

Step 1: Synthesis of 2,3-Diformylhydroquinone

-

In a suitable reaction vessel, prepare a mixed solution of p-benzoquinone, an organic acid (e.g., polyphosphoric acid, acetic acid, or trifluoroacetic acid), and urotropine.

-

Heat the mixture and maintain the reaction for a specified period.

-

After the reaction is complete, cool the mixture.

-

Pour the cooled reaction mixture into ice water to precipitate the 2,3-diformylhydroquinone.

-

Isolate the product by filtration.

Step 2: Synthesis of 2,3-Dicyanohydroquinone

-

To the 2,3-diformylhydroquinone obtained in the previous step, add a solution of formic acid, sodium formate, and hydroxylamine (B1172632) hydrochloride.

-

Heat the mixture to reflux and maintain the reaction for several hours.

-

After the reaction, cool the mixture and concentrate it under reduced pressure.

-

Add water to the concentrated residue to precipitate the crude 2,3-dicyanohydroquinone.

-

Isolate the crude product by filtration.

-

Purify the product by heating the filtrate, followed by cooling, concentration, and subsequent filtration and drying.[2]

Experimental Protocol: Diacetylation of 2,3-Dicyanohydroquinone

This is a general procedure for the diacetylation of hydroquinones and would be applicable to 2,3-dicyanohydroquinone.

-

In a flask, combine 2,3-dicyanohydroquinone with an excess of acetic anhydride.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the mixture.

-

Stir the mixture. The reaction is typically exothermic and proceeds rapidly.

-

After the reaction is complete (usually within minutes), pour the solution into ice water to precipitate the this compound.

-

Collect the crystalline solid by filtration and wash thoroughly with water.

-

Dry the product to a constant weight. Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.

Biological and Pharmacological Profile

The primary and well-documented biological application of this compound is as a fluorescent probe for the measurement of intracellular pH (pHi).[3][4]

Mechanism of Action as a pH Probe

This compound (often abbreviated as ADB in this context) is cell-permeable and non-fluorescent. Once inside the cell, it is hydrolyzed by intracellular esterases, which cleave the two acetate groups. This hydrolysis releases the fluorescent molecule 2,3-dicyano-hydroquinone (DCH). The fluorescence of DCH is pH-dependent, allowing for the determination of the intracellular pH by measuring the fluorescence intensity.[3][4]

Experimental Protocol: Intracellular pH Measurement

The following is a generalized protocol for the use of this compound for intracellular pH measurement using microspectrofluorometry or flow cytometry. Specific parameters such as concentration and incubation time may require optimization depending on the cell type and experimental conditions.

-

Probe Loading: Prepare a stock solution of this compound in a suitable solvent such as DMSO. Dilute the stock solution in a physiological buffer to the desired final concentration. Incubate the cells with the probe-containing solution.

-

Incubation: Allow the cells to incubate for a sufficient time to permit the uptake of the probe and its intracellular hydrolysis to DCH. This can range from 5 to 20 minutes.[3]

-

Fluorescence Measurement: After incubation, measure the fluorescence of the cells using a microspectrofluorometer or a flow cytometer. The fluorescence spectrum of DCH can be resolved from the intrinsic cellular fluorescence (e.g., from NAD(P)H) to accurately determine the intracellular pH.[4]

-

Calibration: To obtain absolute pH values, a calibration curve should be generated. This is typically achieved by using an ionophore such as nigericin (B1684572) to equilibrate the intracellular and extracellular pH in buffers of known pH.

Toxicological Profile and Other Biological Effects

Limited toxicological data is available. One study reported that this compound was non-toxic to Chinese hamster ovary cells at concentrations up to 20 µg/ml. However, the study also noted that exposure to a UV laser beam during flow cytometry induced high toxicity at concentrations greater than 5 µg/ml, suggesting potential phototoxicity.[3]

There is currently no information available in the scientific literature regarding the interaction of this compound with specific signaling pathways or any broader pharmacological effects beyond its use as a pH indicator. Further research is needed to explore the potential for off-target effects or other biological activities that might be relevant for drug development professionals.

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons of the two acetoxy groups.

-

¹³C NMR: The carbon NMR spectrum would show resonances for the aromatic carbons, the carbonyl carbons of the ester groups, the methyl carbons of the acetoxy groups, and the carbons of the nitrile groups.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the C≡N stretch of the nitrile groups, the C=O stretch of the ester groups, and C-O stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Conclusion

This compound is a valuable tool for cell biologists, primarily serving as a fluorescent probe for the measurement of intracellular pH. While its fundamental chemical and physical properties are not exhaustively characterized in the literature, a working understanding of its synthesis and application can be established. For professionals in drug development, the current knowledge base is limited to its diagnostic application as a pH indicator, with no data available on its potential therapeutic effects or interactions with biological signaling pathways. Future research into the pharmacological profile of this compound and its derivatives could reveal new applications beyond its current use.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on currently available public information. The experimental protocols are generalized and may require optimization. All laboratory work should be conducted with appropriate safety precautions.

References

- 1. This compound | C12H8N2O4 | CID 134319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN117105817B - Synthesis method of 2, 3-dicyanohydroquinone - Google Patents [patents.google.com]

- 3. Intracellular pH measurements using flow cytometry with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Use of 1,4 diacetoxy-2,3 dicyanobenzol in microspectrofluorometry for determining the intracellular pH of isolated living cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Spectroscopic Data and Experimental Protocols for 1,4-Diacetoxy-2,3-dicyanobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-diacetoxy-2,3-dicyanobenzene, a fluorescent probe precursor with applications in cellular biology. The information is curated for researchers and professionals in drug development and related scientific fields, offering detailed experimental protocols and clearly structured data for ease of use and reproducibility.

Core Spectroscopic Data

This compound, also known as 2,3-Dicyano-1,4-hydroquinone diacetate or ADB, possesses the molecular formula C₁₂H₈N₂O₄ and a molecular weight of 244.20 g/mol .[1] While comprehensive, publicly available spectroscopic datasets are limited, this guide compiles the available information and provides a representative experimental protocol for its synthesis and characterization.

Mass Spectrometry

Mass spectrometry data for this compound indicates a molecular ion peak consistent with its chemical formula. Key fragments observed in mass spectra provide structural confirmation.

| Parameter | Value |

| Molecular Formula | C₁₂H₈N₂O₄ |

| Molecular Weight | 244.20 g/mol |

| CAS Number | 83619-73-2 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data for this compound are not explicitly available in public spectral databases. However, based on the known structure, the expected signals can be predicted. The following tables outline these predicted chemical shifts, which would require experimental verification.

¹H NMR (Predicted)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Methyl Protons (-OCOCH₃) | 2.0 - 2.5 | Singlet | 6H |

| Aromatic Protons (-C₆H₂-) | 7.0 - 8.0 | Singlet | 2H |

¹³C NMR (Predicted)

| Carbon | Predicted Chemical Shift (ppm) |

| Methyl Carbons (-OCOC H₃) | 20 - 30 |

| Cyano Carbons (-C N) | 110 - 120 |

| Aromatic Carbons (-C ₆H₂-) | 120 - 150 |

| Carbonyl Carbons (-OC O-) | 165 - 175 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the presence of key functional groups. The expected absorption bands are detailed below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2220 - 2260 | Medium |

| C=O (Ester) | 1735 - 1750 | Strong |

| C-O (Ester) | 1000 - 1300 | Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Methyl) | 2850 - 3000 | Medium |

Experimental Protocols

The synthesis of this compound is typically achieved through the acetylation of its precursor, 2,3-dicyanohydroquinone (B1218488). A general and robust method for this transformation involves the use of acetic anhydride (B1165640) with a base catalyst, such as pyridine (B92270).

Synthesis of this compound

Materials:

-

2,3-Dicyanohydroquinone

-

Acetic Anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (B109758) (anhydrous)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dicyanohydroquinone (1 equivalent) in anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (2.2 equivalents) to the cooled solution with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the excess acetic anhydride by the slow addition of methanol.

-

Remove the pyridine and other volatile components by rotary evaporation. Co-evaporate with toluene to ensure complete removal of residual pyridine.

-

Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography on silica (B1680970) gel.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

This guide serves as a foundational resource for the spectroscopic properties and synthesis of this compound. For critical applications, it is imperative that researchers perform their own comprehensive spectroscopic analysis to confirm the identity and purity of the synthesized compound.

References

An In-depth Technical Guide to 1,4-Diacetoxy-2,3-dicyanobenzene: Synthesis, Properties, and Application in Intracellular pH Measurement

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-diacetoxy-2,3-dicyanobenzene (ADB), a key chemical probe for the measurement of intracellular pH (pHi). The document details its discovery and historical context, chemical and physical properties, and a thorough examination of its synthesis. Furthermore, it provides detailed experimental protocols for its synthesis and its application in cellular biology, specifically for determining pHi using fluorescence-based methods. This guide is intended to be a valuable resource for researchers in cell biology, drug discovery, and diagnostics.

Introduction: Discovery and History

This compound (ADB) is a non-fluorescent, cell-permeable compound that has become a valuable tool for measuring intracellular pH. Its utility lies in its conversion within the cell to the fluorescent compound 2,3-dicyanohydroquinone (B1218488) (DCH). This conversion is catalyzed by intracellular esterases, and the fluorescence of DCH is highly dependent on the surrounding pH.

The use of ADB for intracellular pH measurements was popularized in the 1980s. It provided a significant advancement in the ability to study cellular processes that are influenced by changes in intracellular pH, such as cell signaling, proliferation, and apoptosis. The method allows for the analysis of pHi in individual cells using techniques like flow cytometry and fluorescence microscopy.[1][2]

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Below is a summary of its key chemical and physical properties.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈N₂O₄ | [3][4] |

| Molecular Weight | 244.20 g/mol | [3][4] |

| IUPAC Name | (4-acetyloxy-2,3-dicyanophenyl) acetate (B1210297) | [3][4] |

| CAS Number | 83619-73-2 | [5] |

| Melting Point | Not experimentally determined in searched literature. Similar compound 1,4-diacetoxybenzene (B1673461) melts at 121-123 °C. | [6] |

| Solubility | Soluble in organic solvents such as DMSO and ethanol (B145695). Insoluble in water. | |

| Appearance | White to light yellow powder | |

| Purity | Typically >99% | [5] |

| Storage | -20°C, protected from light and moisture. | [5] |

Computed Properties (from PubChem): [3][4]

| Property | Value |

| XLogP3-AA | 0.9 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 2 |

| Exact Mass | 244.048407 g/mol |

| Monoisotopic Mass | 244.048407 g/mol |

| Topological Polar Surface Area | 99.9 Ų |

| Heavy Atom Count | 18 |

| Formal Charge | 0 |

| Complexity | 399 |

Synthesis of this compound

The synthesis of this compound is a two-step process. The first step involves the synthesis of its precursor, 2,3-dicyanohydroquinone (DCHQ), from p-benzoquinone. The second step is the acetylation of DCHQ to yield the final product.

Synthesis of 2,3-Dicyanohydroquinone (DCHQ)

A common method for the synthesis of DCHQ involves the reaction of p-benzoquinone with urotropine in the presence of an organic acid to form 2,3-diformyl hydroquinone (B1673460), which is then converted to DCHQ.[7]

Experimental Protocol:

Step 1: Synthesis of 2,3-Diformyl Hydroquinone

-

In a reaction vessel, prepare a mixed solution of p-benzoquinone, an organic acid (e.g., polyphosphoric acid, acetic acid, or trifluoroacetic acid), and urotropine.

-

Heat the mixture and allow it to react.

-

After the reaction is complete, cool the mixture and transfer it into ice water.

-

The precipitate, 2,3-diformyl hydroquinone, is then collected by filtration.

Step 2: Synthesis of 2,3-Dicyanohydroquinone

-

Dissolve the synthesized 2,3-diformyl hydroquinone in an acetic acid solution.

-

Add sodium formate (B1220265) and hydroxylamine (B1172632) hydrochloride to the solution.

-

Heat the mixture to reflux and maintain the reaction for several hours (e.g., 6 hours).

-

After the reaction, cool the solution and concentrate it.

-

Add water to precipitate the product, 2,3-dicyanohydroquinone.

-

Collect the product by filtration, wash with water, and dry.

Synthesis of this compound (Acetylation of DCHQ)

The final step is the acetylation of the hydroxyl groups of DCHQ to form this compound. A general method for the acetylation of hydroquinones using acetic anhydride (B1165640) and a catalytic amount of sulfuric acid can be adapted for this synthesis.[8][9][10]

Experimental Protocol:

-

In a clean, dry flask, suspend the synthesized 2,3-dicyanohydroquinone in acetic anhydride.

-

Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the suspension with stirring. The reaction is exothermic.

-

Continue stirring the mixture until the DCHQ is fully dissolved and the reaction is complete. The reaction progress can be monitored by thin-layer chromatography.

-

Once the reaction is complete, pour the reaction mixture into a beaker of ice water to precipitate the product.

-

Collect the white, crystalline this compound by suction filtration.

-

Wash the product thoroughly with cold water to remove any remaining acetic acid and sulfuric acid.

-

Dry the product under vacuum. Recrystallization from a suitable solvent such as ethanol can be performed for further purification.

Synthesis Workflow Diagram:

Caption: Synthesis pathway of this compound.

Application: Intracellular pH Measurement

The primary application of this compound is the determination of intracellular pH. This is based on its enzymatic conversion to the fluorescent pH indicator 2,3-dicyanohydroquinone (DCH).

Mechanism of Action

-

Cellular Uptake: The nonpolar and uncharged nature of ADB allows it to readily permeate the cell membrane.

-

Enzymatic Cleavage: Once inside the cell, ubiquitous intracellular esterases cleave the two acetate groups from the ADB molecule.

-

Formation of DCH: This hydrolysis reaction yields the fluorescent molecule 2,3-dicyanohydroquinone (DCH).

-

pH-Dependent Fluorescence: DCH is a weak acid, and its fluorescence emission spectrum is sensitive to the surrounding pH. As the intracellular pH changes, the degree of ionization of the hydroxyl groups on DCH changes, leading to a corresponding change in its fluorescence intensity. By measuring the fluorescence of DCH, the intracellular pH can be determined.[1]

Mechanism of Intracellular pH Sensing:

Caption: Mechanism of intracellular pH measurement using ADB.

Experimental Protocol for Intracellular pH Measurement using Flow Cytometry

This protocol provides a general guideline for measuring intracellular pH in a cell suspension using ADB and a flow cytometer.

Materials:

-

Cells of interest (e.g., HeLa cells)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

This compound (ADB) stock solution (e.g., 10 mM in DMSO)

-

Calibration buffers (high K⁺ buffers with varying pH values, e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0)

-

Nigericin (B1684572) stock solution (e.g., 10 mM in ethanol)

-

Flow cytometer with UV or violet laser excitation capabilities

Procedure:

-

Cell Preparation:

-

Harvest cells and wash them with PBS.

-

Resuspend the cells in the appropriate buffer (e.g., PBS or culture medium without phenol (B47542) red) at a concentration of approximately 1 x 10⁶ cells/mL.

-

-

Loading with ADB:

-

Add the ADB stock solution to the cell suspension to a final concentration of 5-20 µg/mL. The optimal concentration should be determined empirically for the specific cell type.

-

Incubate the cells at 37°C for 5-20 minutes. The incubation time should be optimized to allow for sufficient hydrolysis of ADB to DCH.[1]

-

-

Intracellular pH Measurement:

-

Analyze the cells on a flow cytometer. Excite the DCH with a UV or violet laser (e.g., 355 nm or 405 nm) and collect the fluorescence emission at two different wavelengths (e.g., using a 450/50 nm and a 530/30 nm bandpass filter) to allow for ratiometric measurement, which can reduce artifacts from variations in cell size and dye concentration.

-

-

Calibration:

-

To obtain an absolute intracellular pH value, a calibration curve must be generated.

-

Prepare a set of cell samples as described above.

-

Resuspend each cell sample in a different high K⁺ calibration buffer of a known pH.

-

Add nigericin to each sample to a final concentration of 5-10 µM. Nigericin is a K⁺/H⁺ ionophore that equilibrates the intracellular and extracellular pH.[11][12][13]

-

Incubate for 5-10 minutes to allow for pH equilibration.

-

Analyze the calibration samples on the flow cytometer using the same settings as for the experimental samples.

-

Plot the ratio of the fluorescence intensities at the two emission wavelengths against the known pH of the calibration buffers to generate a calibration curve.

-

Use the calibration curve to convert the fluorescence ratios of the experimental samples to intracellular pH values.

-

Experimental Workflow for Intracellular pH Measurement:

References

- 1. Flow cytometric measurement of intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Use of 1,4 diacetoxy-2,3 dicyanobenzol in microspectrofluorometry for determining the intracellular pH of isolated living cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C12H8N2O4 | CID 134319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, CasNo.83619-73-2 Nanjing Easichem Co. ltd. China (Mainland) [easichem12.lookchem.com]

- 6. Intracellular pH measurements using flow cytometry with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN117105817B - Synthesis method of 2, 3-dicyanohydroquinone - Google Patents [patents.google.com]

- 8. scribd.com [scribd.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Use of flow cytometry and SNARF to calibrate and measure intracellular pH in NS0 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Live Cell Measurement of the Intracellular pH of Yeast by Flow Cytometry Using a Genetically-Encoded Fluorescent Reporter - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pHrodo pH Sensors for Detecting Cytosolic and Vesicle pH | Thermo Fisher Scientific - US [thermofisher.com]

IUPAC name for 1,4-Diacetoxy-2,3-dicyanobenzene

An In-depth Technical Guide to (4-acetyloxy-2,3-dicyanophenyl) acetate (B1210297)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-acetyloxy-2,3-dicyanophenyl) acetate, a versatile chemical intermediate. The document details its chemical identity, physicochemical properties, synthesis protocols, and significant applications in research and development, with a particular focus on its relevance to the fields of materials science and drug discovery.

Chemical Identity and Properties

(4-acetyloxy-2,3-dicyanophenyl) acetate, commonly known by several synonyms, is a key organic compound. Its formal IUPAC name is (4-acetyloxy-2,3-dicyanophenyl) acetate[1]. It is also referred to as 1,4-Diacetoxy-2,3-dicyanobenzene, 2,3-Dicyano-1,4-hydroquinone diacetate, and 3,6-diacetoxyphthalonitrile[2][].

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | (4-acetyloxy-2,3-dicyanophenyl) acetate | [1] |

| CAS Number | 83619-73-2 | [1][2] |

| Molecular Formula | C₁₂H₈N₂O₄ | [1][2] |

| Molecular Weight | 244.20 g/mol | [1] |

| Purity | ≥98% | [] |

| Storage Temperature | -20°C | [2] |

| Canonical SMILES | CC(=O)OC1=C(C(=C(C=C1)OC(=O)C)C#N)C#N | [] |

| InChI | InChI=1S/C12H8N2O4/c1-7(15)17-11-3-4-12(18-8(2)16)10(6-14)9(11)5-13/h3-4H,1-2H3 | [1] |

Synthesis and Experimental Protocols

The synthesis of (4-acetyloxy-2,3-dicyanophenyl) acetate typically involves the acetylation of its precursor, 2,3-Dicyanohydroquinone (DCHQ), also known as 3,6-dihydroxyphthalonitrile[4][5]. DCHQ itself is a valuable building block in organic synthesis[5].

Synthesis of the Precursor: 2,3-Dicyanohydroquinone (DCHQ)

Reaction: Oxidative cyanation of 2,3-Diaminophenol.

Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reagents: Dissolve 2,3-Diaminophenol in a suitable solvent. Prepare separate solutions of an oxidizing agent (e.g., ammonium (B1175870) persulfate) and a cyanide source (e.g., sodium cyanide).

-

Reaction Execution: Under controlled temperature, add the oxidizing agent and cyanide source to the solution of 2,3-Diaminophenol. The reaction involves the oxidation of the amino groups, which are subsequently substituted by cyanide ions via nucleophilic attack[5].

-

Work-up and Purification: Upon completion, the reaction mixture may contain regioisomers, necessitating purification. Quench the reaction carefully, followed by extraction with an appropriate organic solvent. The crude product is then purified using column chromatography to isolate the desired 2,3-Dicyanohydroquinone[5].

Acetylation of 2,3-Dicyanohydroquinone (DCHQ) to yield (4-acetyloxy-2,3-dicyanophenyl) acetate

Reaction: Esterification of the hydroxyl groups of DCHQ.

Protocol:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a condenser, add the purified 2,3-Dicyanohydroquinone.

-

Reagents: Add an excess of an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. A catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine) can be used to facilitate the reaction.

-

Reaction Conditions: Gently heat the reaction mixture to reflux and maintain for a period sufficient for complete conversion, typically monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After cooling to room temperature, carefully pour the reaction mixture into cold water to precipitate the product and hydrolyze any remaining acetic anhydride. Filter the solid product, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol (B145695) to yield pure (4-acetyloxy-2,3-dicyanophenyl) acetate.

Key Applications in Research and Development

(4-acetyloxy-2,3-dicyanophenyl) acetate is a valuable intermediate with applications in materials science and as a precursor to important chemical reagents.

-

Precursor for Phthalocyanine (B1677752) Dyes: This compound is a key intermediate in the synthesis of phthalocyanine dyes[]. Phthalocyanines are large, aromatic macrocyclic compounds with diverse applications, including as pigments, in photodynamic therapy, and as catalysts.

-

Fluorescent Dye Development: Its structural properties make it suitable for the development of fluorescent dyes[]. Such dyes are critical tools in biological imaging and high-throughput screening, which are integral to modern drug discovery processes.

-

Semiconductor Research: The electronic properties of its derivatives are of interest in semiconductor research, contributing to the development of novel optical and electronic materials[].

-

Synthesis of DDQ: Its precursor, 2,3-Dicyanohydroquinone, is the direct starting material for the synthesis of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)[5][6]. DDQ is a powerful and widely used oxidizing agent in organic chemistry for dehydrogenation reactions[7].

Visualized Workflows and Pathways

The following diagrams illustrate the synthesis workflow and the role of (4-acetyloxy-2,3-dicyanophenyl) acetate as a chemical intermediate.

Caption: Synthesis workflow for (4-acetyloxy-2,3-dicyanophenyl) acetate.

Caption: Key application pathways for the target compound.

Safety and Handling

The precursor, 2,3-Dicyanohydroquinone, is classified as harmful and may cause skin, eye, and respiratory irritation[5]. It is recommended to handle this compound and its derivatives with appropriate personal protective equipment, including gloves and eye protection, in a well-ventilated area[5]. The synthesis and handling of cyanide-containing compounds require extreme caution due to their high toxicity. All experimental work should be conducted in accordance with institutional safety protocols.

References

- 1. This compound | C12H8N2O4 | CID 134319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, CasNo.83619-73-2 Nanjing Easichem Co. ltd. China (Mainland) [easichem12.lookchem.com]

- 4. Buy 2,3-Dicyanohydroquinone | 4733-50-0 [smolecule.com]

- 5. 2,3-Dicyanohydroquinone|CAS 4733-50-0|Supplier [benchchem.com]

- 6. scribd.com [scribd.com]

- 7. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone - Wikipedia [en.wikipedia.org]

Synonyms for 1,4-Diacetoxy-2,3-dicyanobenzene

An In-depth Technical Guide to 1,4-Diacetoxy-2,3-dicyanobenzene and Its Precursors

This guide provides a comprehensive overview of this compound, including its synonyms, chemical properties, and synthesis. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the chemical characteristics and potential applications of this compound and its key precursor, 2,3-Dicyanohydroquinone.

Nomenclature and Identification

This compound is known by several synonyms, which are crucial for comprehensive literature and database searches.

:

-

(4-acetyloxy-2,3-dicyanophenyl) acetate[1]

-

2,3-Dicyano-1,4-phenylene diacetate

-

2,3-Dicyano-1,4-hydroquinone diacetate[2]

-

3,6-Diacetoxyphthalonitrile[]

-

ADB[2]

Key Identifiers:

| Identifier | Value |

| CAS Number | 83619-73-2[1] |

| Molecular Formula | C₁₂H₈N₂O₄[1] |

| PubChem CID | 134319[1] |

| InChIKey | VXDCGBVAZDYTFK-UHFFFAOYSA-N[1] |

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molar Mass | 244.20 g/mol | PubChem[1] |

| Appearance | Solid Powder | BOC Sciences[] |

| Purity | ≥98% | BOC Sciences[] |

| Storage | Store at -20°C | BOC Sciences[] |

Table 2: Spectroscopic Properties of this compound

| Property | Value | Conditions | Source |

| Excitation Wavelength | 351 nm | BOC Sciences[] | |

| Emission Wavelength | 450-476 nm | pH 5.0-10.0 | BOC Sciences[] |

Synthesis and Experimental Protocols

Synthesis of the Precursor: 2,3-Dicyanohydroquinone

Several methods for the synthesis of 2,3-Dicyanohydroquinone have been reported.

Protocol 1: Synthesis from p-Benzoquinone

This method involves the reaction of p-benzoquinone with potassium cyanide in an acidic alcohol solution.

-

Materials: p-benzoquinone, ethanol (B145695), concentrated sulfuric acid, 50% potassium cyanide solution, animal charcoal.

-

Procedure:

-

Dissolve 20 g of p-benzoquinone in 60 ml of ethanol.

-

Prepare a cold mixture of 25 ml of concentrated sulfuric acid and 50 ml of ethanol and add it to the p-benzoquinone solution.

-

Cool the mixture in a freezing bath.

-

Slowly add a 50% potassium cyanide solution until a green fluorescence appears and the solution becomes alkaline (approximately 110 g of solution required). Caution: Potassium cyanide is highly toxic.

-

Acidify the reaction mixture with sulfuric acid.

-

Remove the ethanol by distillation under reduced pressure.

-

Wash the residue with water.

-

Recrystallize the crude product from hot water with the addition of animal charcoal to yield pale yellow leaflets of 3,6-dihydroxyphthalonitrile.

-

Protocol 2: Two-Step Synthesis from p-Benzoquinone via 2,3-Diformyl Hydroquinone

This patented method avoids the use of highly toxic cyanides in the final step.

-

Step 1: Synthesis of 2,3-Diformyl Hydroquinone

-

Add p-benzoquinone (110 g, 1.018 mol) in batches to acetic acid (300 g) in a 1000 mL reaction flask while stirring.

-

Heat the mixture to 110°C.

-

Add urotropine (350 g, 2.497 mol) in batches, maintaining the temperature at 110°C with stirring for 5 hours.

-

Cool the reaction mixture for 1 hour and then transfer it into ice water.

-

Stir for 2 hours, then filter, wash, and dry the precipitate to obtain 2,3-diformylhydroquinone.

-

-

Step 2: Synthesis of 2,3-Dicyanohydroquinone

-

Add the 2,3-diformylhydroquinone (119.3 g, 0.7198 mol) to a formic acid solution (1000 g).

-

Add sodium formate (B1220265) (50 g) and hydroxylamine (B1172632) hydrochloride (125 g, 1.799 mol).

-

Heat the mixture to reflux and maintain for 7 hours.

-

Cool the reaction, concentrate the solution, and add 1000 g of water.

-

Stir to disperse the solid, then filter and dry to obtain 2,3-dicyano hydroquinone.

-

Proposed Synthesis of this compound

The following protocol is a generalized procedure for the acetylation of a hydroquinone, based on a patent for similar diester derivatives.

-

Materials: 2,3-Dicyanohydroquinone, pyridine (B92270), toluene (B28343), acetyl chloride, 6N hydrochloric acid, saturated sodium chloride solution, 2N sodium hydroxide (B78521) solution.

-

Procedure:

-

Dissolve 2,3-Dicyanohydroquinone (0.1 mol) in a solvent mixture of pyridine (300 ml) and toluene (600 ml).

-

Cool the solution with a water bath while stirring.

-

Slowly add a toluene solution of acetyl chloride dropwise over 20 minutes.

-

Continue stirring for an additional 10 minutes.

-

Heat the mixture with stirring on a water bath for 40 minutes.

-

After cooling in an ice bath, acidify the solution by the dropwise addition of 6N hydrochloric acid.

-

Separate the organic layer and wash it sequentially with 6N hydrochloric acid, a saturated sodium chloride aqueous solution, 2N sodium hydroxide, and again with a saturated sodium chloride aqueous solution and water.

-

Distill off the toluene to obtain the crude crystalline product.

-

Recrystallize the product from ethanol to obtain pure this compound.

-

Experimental and Synthesis Workflows

The synthesis pathways for 2,3-Dicyanohydroquinone and the subsequent proposed synthesis of this compound can be visualized as follows.

Caption: Synthesis workflow for the precursor, 2,3-Dicyanohydroquinone.

Caption: Proposed synthesis of this compound.

Applications and Areas of Research

This compound is primarily of interest as an intermediate in the synthesis of more complex molecules, particularly in the fields of materials science and dye chemistry.

-

Intermediate for Dyes and Pigments: It is considered a key intermediate for the synthesis of phthalocyanine (B1677752) dyes. Phthalocyanines are large, aromatic macrocycles that are widely used as robust pigments and dyes.

-

Fluorescent Materials: The compound itself exhibits fluorescence and is suggested for use in the development of fluorescent dyes and for semiconductor research[]. Its fluorescence is pH-dependent, which could be exploited in the development of fluorescent pH indicators.

Involvement in Signaling Pathways and Drug Development

Currently, there is no publicly available information to suggest that this compound is directly involved in any biological signaling pathways or is under investigation as a drug development candidate. Its precursor, 2,3-Dicyanohydroquinone, is primarily used in the synthesis of the oxidizing agent 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which has broad applications in organic synthesis but is not typically associated with direct pharmaceutical applications due to its reactivity. The primary value of this compound in a research context appears to be in materials science and as a building block for larger functional molecules like dyes.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Phthalocyanines using 1,4-Diacetoxy-2,3-dicyanobenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of metal-free and metallated phthalocyanines using 1,4-diacetoxy-2,3-dicyanobenzene as a key precursor. The resulting octahydroxy-substituted phthalocyanines are valuable macrocyclic compounds with potential applications in materials science and medicinal chemistry.

Introduction

Phthalocyanines are robust aromatic macrocycles that have found widespread use as dyes, pigments, and functional materials in photovoltaics, chemical sensing, and photodynamic therapy. The introduction of functional groups onto the phthalocyanine (B1677752) periphery allows for the fine-tuning of their physical and chemical properties. The use of this compound as a precursor leads to the formation of 2,3,9,10,16,17,23,24-octahydroxyphthalocyanines. The hydroxyl groups enhance solubility in polar solvents and provide sites for further chemical modification. It is important to note that during the cyclotetramerization reaction under typical high-temperature conditions, the acetate (B1210297) protecting groups are cleaved, yielding the octahydroxyphthalocyanine.

Key Applications

-

Photodynamic Therapy (PDT): The strong absorption in the red region of the visible spectrum and the ability to generate reactive oxygen species make these compounds potential photosensitizers for PDT.

-

Organic Electronics: The semiconducting properties of phthalocyanines make them suitable for use in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices.

-

Chemical Sensors: The electronic properties of the phthalocyanine core are sensitive to the surrounding environment, enabling their use in gas and chemical sensors.

-

Catalysis: Metallophthalocyanines can act as catalysts for various oxidation and reduction reactions.

Experimental Protocols

Protocol 1: Synthesis of Metal-Free 2,3,9,10,16,17,23,24-Octahydroxyphthalocyanine (H₂Pc(OH)₈)

This protocol describes the synthesis of the metal-free phthalocyanine via a base-catalyzed cyclotetramerization reaction.

Materials:

-

This compound

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Pentanol (B124592) or other high-boiling alcohol (e.g., octanol)

-

Hydrochloric acid (1 M)

-

Deionized water

-

Nitrogen gas supply

-

Standard reflux apparatus

Procedure:

-

In a round-bottom flask equipped with a condenser and a nitrogen inlet, add this compound (4 equivalents, e.g., 1.0 g).

-

Add dry pentanol (e.g., 10 mL) to the flask.

-

Add a catalytic amount of DBU (e.g., 0.2 equivalents).

-

Heat the reaction mixture to reflux (approximately 137 °C for pentanol) under a nitrogen atmosphere.

-

Maintain the reflux for 24 hours. The solution will gradually turn a deep green or blue color.

-

After cooling to room temperature, the crude product may precipitate. If not, the volume of the solvent can be reduced under vacuum.

-

The crude product is collected by filtration or centrifugation.

-

The solid is washed sequentially with hot methanol, 1 M HCl, and deionized water to remove unreacted starting materials, DBU, and inorganic impurities.

-

The resulting solid is dried under vacuum to yield the metal-free 2,3,9,10,16,17,23,24-octahydroxyphthalocyanine as a dark green or blue powder.

Protocol 2: Synthesis of Zinc(II) 2,3,9,10,16,17,23,24-Octahydroxyphthalocyanine (ZnPc(OH)₈)

This protocol utilizes a metal-templated cyclotetramerization to synthesize the zinc phthalocyanine derivative.

Materials:

-

This compound

-

Anhydrous Zinc Chloride (ZnCl₂) or Zinc Acetate (Zn(OAc)₂)

-

Pentanol or other high-boiling alcohol

-

Ammonium (B1175870) molybdate (B1676688) (catalyst, optional)

-

Methanol

-

Deionized water

-

Nitrogen gas supply

-

Standard reflux apparatus

Procedure:

-

To a round-bottom flask, add this compound (4 equivalents, e.g., 1.0 g) and anhydrous zinc chloride (1 equivalent, e.g., 0.25 g).

-

Add dry pentanol (e.g., 10 mL) and a catalytic amount of ammonium molybdate.

-

Heat the mixture to reflux under a nitrogen atmosphere for 24 hours.

-